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Compound of Interest

Compound Name: 2-(Decyloxy)benzaldehyde

Cat. No.: B15478463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route to 2-(Decyloxy)benzaldehyde from

salicylaldehyde. The primary method described is the Williamson ether synthesis, a robust and

widely used method for preparing ethers. This document provides detailed experimental

protocols, quantitative data, and characterization information to support researchers in the

successful synthesis and verification of the target compound.

Reaction Scheme
The synthesis of 2-(Decyloxy)benzaldehyde from salicylaldehyde is achieved via a

Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the hydroxyl

group of salicylaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the

electrophilic carbon of 1-bromodecane.
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Experimental Protocol
This protocol is based on established Williamson ether synthesis procedures for similar

phenolic compounds.

Materials:

Salicylaldehyde (2-hydroxybenzaldehyde)

1-Bromodecane

Potassium Carbonate (K(_2)CO(_3)), anhydrous

Acetonitrile (CH(_3)CN), anhydrous

Diethyl ether (Et(_2)O)

Deionized water

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na(_2)SO(_4))

Equipment:
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Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

To a dry round-bottom flask, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate

(2.0-3.0 eq), and anhydrous acetonitrile.

Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the

potassium salt of salicylaldehyde.

To this suspension, add 1-bromodecane (1.1-1.2 eq) via a syringe or dropping funnel.

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for

acetonitrile) with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically

complete within 24-48 hours.

After the reaction is complete, cool the mixture to room temperature.

Remove the inorganic solids by filtration and wash the solid residue with diethyl ether.

Combine the filtrate and the washings and transfer to a separatory funnel.

Wash the organic layer sequentially with deionized water and brine.

Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-
(decyloxy)benzaldehyde.

Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 2-
(Decyloxy)benzaldehyde.

Parameter Value

Reactants

Salicylaldehyde 1.0 eq

1-Bromodecane 1.1-1.2 eq

Potassium Carbonate 2.0-3.0 eq

Reaction Conditions

Solvent Acetonitrile

Temperature Reflux (~82°C)

Reaction Time 24-48 hours

Product Information

Expected Yield 80-95% (Estimated based on similar reactions)

Molecular Formula C(_17)H(_26)O(_2)

Molecular Weight 262.39 g/mol

Characterization Data
The following tables provide the expected spectroscopic data for the characterization of 2-
(Decyloxy)benzaldehyde. This data is compiled from predictions and analysis of similar
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compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 s 1H
Aldehyde proton (-

CHO)

~7.8 dd 1H
Aromatic proton (ortho

to -CHO)

~7.5 ddd 1H
Aromatic proton (para

to -CHO)

~7.0 d 1H
Aromatic proton (ortho

to -O-decyl)

~6.9 t 1H
Aromatic proton (meta

to -CHO)

~4.1 t 2H
Methylene protons (-

O-CH₂-)

~1.8 quintet 2H
Methylene protons (-

O-CH₂-CH₂-)

~1.5 - 1.2 m 14H
Methylene protons of

decyl chain

~0.9 t 3H Methyl protons (-CH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15478463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~191 Aldehyde carbonyl carbon (-CHO)

~161 Aromatic carbon attached to oxygen (-C-O-)

~136 Aromatic CH (para to -O-decyl)

~128 Aromatic CH (ortho to -CHO)

~125 Aromatic C (ipso to -CHO)

~121 Aromatic CH (meta to -O-decyl)

~113 Aromatic CH (ortho to -O-decyl)

~69 Methylene carbon (-O-CH₂-)

~32, 29.5, 29.3, 26, 23 Methylene carbons of decyl chain

~14 Methyl carbon (-CH₃)

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~2925, 2855 Strong C-H stretching (aliphatic)

~2720 Medium C-H stretching (aldehyde)

~1685 Strong
C=O stretching (aromatic

aldehyde)

~1600, 1485 Medium-Strong C=C stretching (aromatic ring)

~1245 Strong C-O stretching (aryl ether)

Mass Spectrometry (MS) Data (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15478463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Interpretation

262 [M]⁺ (Molecular ion)

121 [M - C₁₀H₂₁]⁺ (Loss of decyl radical)

Experimental Workflow and Logic
The synthesis of 2-(Decyloxy)benzaldehyde follows a logical progression of steps, as

illustrated in the workflow diagram below.

Start
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Caption: Workflow for the synthesis of 2-(Decyloxy)benzaldehyde.

Signaling Pathway Analogy: The Reaction
Mechanism
The Williamson ether synthesis can be conceptually illustrated as a signaling pathway, where

the base acts as a catalyst to activate the substrate for subsequent reaction.
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(Activating Agent) 2-(Decyloxy)benzaldehyde
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KBr + KHCO3
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Caption: Reaction mechanism of the Williamson ether synthesis.
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To cite this document: BenchChem. [Synthesis of 2-(Decyloxy)benzaldehyde: A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15478463#synthesis-route-to-2-decyloxy-
benzaldehyde-from-salicylaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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